molecular formula C9H18O2 B078133 1,3-Dioxolane, 2-isopentyl-2-methyl- CAS No. 14447-30-4

1,3-Dioxolane, 2-isopentyl-2-methyl-

Cat. No.: B078133
CAS No.: 14447-30-4
M. Wt: 158.24 g/mol
InChI Key: PUKFTKNHQBDBPV-UHFFFAOYSA-N
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Description

Overview of 1,3-Dioxolane (B20135) Chemistry in Organic Synthesis and Beyond

The 1,3-dioxolane ring system is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. This structural motif is of fundamental importance in organic chemistry, primarily serving as a protecting group for aldehydes and ketones. wikipedia.org The formation of a 1,3-dioxolane from a carbonyl compound and ethylene (B1197577) glycol is a robust and reversible reaction, typically catalyzed by acid. organic-chemistry.org This protective strategy is crucial in multi-step syntheses where a carbonyl group needs to be shielded from various reaction conditions, such as those involving nucleophiles or reducing agents. wikipedia.org

Beyond their role as protecting groups, 1,3-dioxolanes are integral to a wide array of chemical transformations and applications. They serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govsilverfernchemical.com The stability of the dioxolane ring under many conditions, coupled with its susceptibility to cleavage under specific acidic conditions, allows for controlled manipulation of molecular architectures. organic-chemistry.org Furthermore, the 1,3-dioxolane moiety is a key structural component in numerous biologically active compounds, exhibiting antifungal, antibacterial, and antiviral properties. nih.govresearchgate.net Their applications also extend to industrial uses, where they can function as solvents, additives in fragrances, and components in polymer chemistry. silverfernchemical.comgoogle.com

Rationale for Investigating Branched Alkyl-Substituted Dioxolanes

The introduction of substituents onto the 1,3-dioxolane ring, particularly at the 2-position, significantly influences the compound's physical and chemical properties. Branched alkyl groups, such as the isopentyl and methyl groups in the target compound, are of particular interest for several reasons.

The steric bulk of branched alkyl substituents can enhance the stability of the dioxolane ring, affecting its formation and cleavage rates. This can be advantageous in designing protecting groups with tailored reactivity. nih.gov Moreover, the nature of the alkyl substituents can impact the lipophilicity of the molecule, which is a critical parameter for its potential biological activity and its performance in various formulations, such as fragrances and solvents. google.com In the context of perfumery, for instance, the size and shape of alkyl groups can significantly alter the odor profile of the compound. google.com

From a synthetic standpoint, the geminal disubstitution at the 2-position with two different alkyl groups, as seen in 1,3-Dioxolane, 2-isopentyl-2-methyl-, creates a quaternary carbon center. The synthesis of such sterically hindered ketals can present unique challenges and opportunities for developing novel synthetic methodologies.

Specific Research Gaps Pertaining to 1,3-Dioxolane, 2-isopentyl-2-methyl-

Despite the broad interest in substituted 1,3-dioxolanes, a thorough review of the scientific literature reveals a significant lack of specific research focused on 1,3-Dioxolane, 2-isopentyl-2-methyl-. While general synthetic methods for 2,2-dialkyl-1,3-dioxolanes are well-established, detailed studies on the synthesis, physicochemical properties, and potential applications of this particular compound are conspicuously absent.

The primary research gaps include:

Synthesis and Characterization: There is no dedicated literature describing the optimized synthesis and purification of 1,3-Dioxolane, 2-isopentyl-2-methyl-. A standard approach would involve the ketalization of 5-methyl-2-hexanone (B1664664) with ethylene glycol. prepchem.com However, specific reaction conditions, yields, and comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry) for this compound are not publicly available.

Physicochemical Properties: Experimental data on the physical properties of 1,3-Dioxolane, 2-isopentyl-2-methyl-, such as its boiling point, density, refractive index, and solubility, have not been reported. While these can be estimated, empirical data is crucial for any practical application.

Potential Applications: The potential utility of this compound remains unexplored. Given the properties of other branched alkyl-substituted dioxolanes, it could have applications as a fragrance component, a specialty solvent, or a synthetic intermediate. However, without dedicated research, these remain speculative.

Biological Activity: Many substituted 1,3-dioxolanes exhibit biological activity. nih.govresearchgate.net There have been no studies to investigate whether 1,3-Dioxolane, 2-isopentyl-2-methyl- possesses any interesting pharmacological properties.

To provide a comparative context, the following table presents data for related 2,2-dialkyl-substituted 1,3-dioxolanes.

Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Refractive Index (n20/D)Density (g/mL at 25°C)
2-Ethyl-2-methyl-1,3-dioxolaneC6H12O2116.16116-1171.4090.929
2-Methyl-2-propyl-1,3-dioxolaneC7H14O2130.18---

The lack of specific data for 1,3-Dioxolane, 2-isopentyl-2-methyl- highlights a clear opportunity for further research to synthesize, characterize, and explore the potential of this unique chemical entity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14447-30-4

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-methyl-2-(3-methylbutyl)-1,3-dioxolane

InChI

InChI=1S/C9H18O2/c1-8(2)4-5-9(3)10-6-7-11-9/h8H,4-7H2,1-3H3

InChI Key

PUKFTKNHQBDBPV-UHFFFAOYSA-N

SMILES

CC(C)CCC1(OCCO1)C

Canonical SMILES

CC(C)CCC1(OCCO1)C

Synonyms

2-Methyl-2-(3-methylbutyl)-1,3-dioxolane

Origin of Product

United States

Synthetic Methodologies for 1,3 Dioxolane, 2 Isopentyl 2 Methyl

Direct Ketalization and Acetalization Approaches

The most direct and common method for synthesizing 1,3-Dioxolane (B20135), 2-isopentyl-2-methyl- is through the ketalization of the corresponding ketone, 6-methyl-2-heptanone, with ethylene (B1197577) glycol. wikipedia.org This reaction is an equilibrium process and requires the removal of water to drive the reaction towards the formation of the desired product.

Condensation Reactions with Ethylene Glycol and Corresponding Ketones

The condensation reaction between 6-methyl-2-heptanone and ethylene glycol is the primary route to 1,3-Dioxolane, 2-isopentyl-2-methyl-. This reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the carbonyl carbon of the ketone. The reaction is typically carried out in the presence of an acid catalyst. The equilibrium nature of the reaction necessitates the removal of the water byproduct, often achieved through azeotropic distillation using a Dean-Stark apparatus.

Catalytic Systems for Efficient 1,3-Dioxolane Formation

A variety of catalytic systems can be employed to facilitate the formation of 1,3-dioxolanes. These can be broadly categorized into homogeneous and heterogeneous catalysts, each with its own advantages and disadvantages regarding reaction efficiency, product purification, and environmental impact. imist.ma

Brønsted acids are commonly used as catalysts for the formation of 1,3-dioxolanes. imist.ma These proton-donating acids, such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), protonate the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by ethylene glycol. imist.machemicalbook.com While effective, the use of these homogeneous catalysts can lead to challenges in product separation and catalyst removal, as well as potential corrosion issues. imist.ma

Lewis acids, such as boron trifluoride etherate, can also catalyze the formation of 1,3-dioxolanes. epo.org These electron-pair acceptors activate the carbonyl group by coordinating to the carbonyl oxygen. In some cases, Lewis acid catalysis is preferred over Brønsted acid catalysis, particularly when acid-sensitive functional groups are present in the reacting molecules. epo.org

To overcome the drawbacks associated with homogeneous catalysts, heterogeneous catalysts have been developed for dioxolane synthesis. imist.ma These solid acid catalysts, such as montmorillonite K10 clay, offer several advantages, including ease of separation from the reaction mixture by simple filtration, potential for reuse, and often milder reaction conditions. nih.gov Montmorillonite K10, a type of acidic clay, has been shown to be an effective catalyst for the synthesis of 1,3-dioxolanes from aldehydes and diols. nih.gov The use of such catalysts aligns with the principles of green chemistry by simplifying work-up procedures and reducing waste. imist.ma

Solvent Effects and Reaction Optimization for Selective Synthesis

The choice of solvent can significantly influence the rate and equilibrium position of the ketalization reaction. Solvents that can form an azeotrope with water, such as toluene or benzene, are often used to facilitate the removal of water and drive the reaction to completion. chemicalbook.com The reaction temperature and the molar ratio of the reactants are also critical parameters that need to be optimized to achieve high yields and selectivity of the desired 1,3-dioxolane. For instance, using an excess of ethylene glycol can help to shift the equilibrium towards the product side.

CatalystReactantsSolventConditionsYield
p-Toluenesulfonic acid6-Methyl-2-heptanone, Ethylene GlycolTolueneReflux with Dean-Stark trapHigh
Montmorillonite K10Salicylaldehyde, DiolsTolueneReflux with Dean-Stark trapGood

Alternative Synthetic Routes to 2,2-Disubstituted 1,3-Dioxolanes

While the direct synthesis of 1,3-Dioxolane, 2-isopentyl-2-methyl- would typically proceed via the reaction of 6-methyl-2-heptanone with ethylene glycol, several alternative strategies are employed for the synthesis of 2,2-disubstituted 1,3-dioxolanes in general. These methods offer different pathways to the dioxolane core structure and can be adapted for various substrates.

Ring-Closing Reactions Involving 1,2-Diols and Carbonyl Precursors

The most fundamental and widely utilized method for the synthesis of 2,2-disubstituted 1,3-dioxolanes is the acid-catalyzed condensation of a ketone with a 1,2-diol. organic-chemistry.org In the context of synthesizing the title compound, this involves the reaction of 6-methyl-2-heptanone (the carbonyl precursor) with ethylene glycol (the 1,2-diol).

This reaction, known as ketalization, is a reversible process. To drive the equilibrium towards the formation of the desired 1,3-dioxolane, water, a byproduct of the reaction, is typically removed. organic-chemistry.org This is often achieved by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org A variety of acid catalysts can be employed to facilitate this transformation.

Table 1: Catalysts for the Synthesis of 1,3-Dioxolanes from Carbonyl Compounds and 1,2-Diols

Catalyst Type Specific Examples
Brønsted Acids p-Toluenesulfonic acid organic-chemistry.orgchemicalbook.com
Lewis Acids Zirconium tetrachloride (ZrCl4) organic-chemistry.org, Tin(IV) chloride (SnCl4) chemicalbook.com

The choice of catalyst can influence reaction times and yields. For instance, zirconium tetrachloride is noted for its high efficiency and chemoselectivity under mild conditions. organic-chemistry.org

Derivatization from Pre-formed Dioxolane Scaffolds

An alternative approach to specific 2,2-disubstituted 1,3-dioxolanes involves the modification of an existing dioxolane molecule. This can be achieved through transformations of functional groups already present on the dioxolane ring or by direct alkylation at the C2 position.

This strategy is contingent on the availability of a 1,3-dioxolane precursor bearing functional groups that can be chemically altered to yield the desired isopentyl and methyl substituents. For example, a pre-formed dioxolane with an ester or an alkene group on a side chain at the C2 position could potentially be converted to the isopentyl group through a series of reduction and/or alkylation steps. The O-alkylation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane has been demonstrated, indicating that functional groups attached to the dioxolane structure can be readily modified. finechem-mirea.ru

Directly adding alkyl groups to the C2 position of a pre-formed dioxolane is another potential synthetic route. This would likely involve the generation of a carbanion or a related nucleophilic species at the C2 position, which could then react with an appropriate electrophile (e.g., an alkyl halide). While the concept of alkylation at other positions of heterocyclic rings is established, specific and efficient methods for the sequential dialkylation at the C2 position of a simple 1,3-dioxolane to introduce two different alkyl groups like methyl and isopentyl are less commonly reported than the direct ketalization approach.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dioxolane, 2 Isopentyl 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

Detailed ¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

A detailed ¹H NMR spectral analysis of 1,3-Dioxolane (B20135), 2-isopentyl-2-methyl- would provide information on the chemical environment of each proton, their connectivity, and stereochemical relationships. However, specific experimental data on chemical shifts (δ) and coupling constants (J) for this compound are not available in the surveyed literature.

¹³C NMR Spectroscopy for Carbon Framework Elucidation

¹³C NMR spectroscopy is instrumental in defining the carbon backbone of a molecule. Each unique carbon atom in 1,3-Dioxolane, 2-isopentyl-2-methyl- would produce a distinct signal, with its chemical shift indicating its electronic environment. A comprehensive ¹³C NMR data table for this compound could not be compiled due to the absence of published spectra.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms within a molecule. huji.ac.ilyoutube.com These experiments would be crucial for confirming the structure of 1,3-Dioxolane, 2-isopentyl-2-methyl- by revealing proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) proton-carbon correlations. libretexts.org Unfortunately, no studies employing these techniques on the target compound have been identified.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Electron Ionization (EI-MS) Fragmentation Patterns and Diagnostic Ions

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nih.govnih.gov The resulting fragmentation pattern is a molecular fingerprint that can be used for identification and structural analysis. While general fragmentation pathways for dioxolanes are understood, specific data on the diagnostic ions and fragmentation patterns for 1,3-Dioxolane, 2-isopentyl-2-methyl- are not documented.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This technique would be essential for confirming the molecular formula of 1,3-Dioxolane, 2-isopentyl-2-methyl-. However, no HRMS data for this specific compound has been found in the reviewed sources.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification in Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application is critical in the analysis of 1,3-Dioxolane, 2-isopentyl-2-methyl-, particularly for assessing its purity and identifying it within complex matrices. The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. jmchemsci.com

In a typical GC-MS analysis, the sample containing 1,3-Dioxolane, 2-isopentyl-2-methyl- is vaporized and introduced into a GC column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. Due to its specific chemical structure and molecular weight, 1,3-Dioxolane, 2-isopentyl-2-methyl- will exhibit a characteristic retention time under defined chromatographic conditions, which serves as an initial identifier.

For purity assessment, a highly concentrated sample of the compound is analyzed. The resulting chromatogram should ideally show a single, dominant peak corresponding to 1,3-Dioxolane, 2-isopentyl-2-methyl-. The presence of any additional peaks indicates impurities, which can originate from starting materials, by-products of synthesis, or degradation products. chromatographyonline.com The area of each impurity peak relative to the main peak allows for a semi-quantitative determination of the sample's purity.

Upon elution from the GC column, the molecules are channeled into the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecule into a reproducible pattern of characteristic ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. The mass spectrum of the parent compound can be compared against spectral libraries, such as those from NIST, for confirmation. nist.gov

The identification of 1,3-Dioxolane, 2-isopentyl-2-methyl- in mixtures, such as environmental samples or industrial formulations, relies on matching both its retention time and its mass spectrum with those of a known standard. jmchemsci.comresearchgate.net The molecular ion peak (M⁺) would be expected at m/z 158, corresponding to its molecular weight (C₉H₁₈O₂). The fragmentation pattern is predicted to involve key structural cleavages. The most prominent fragments would likely result from the loss of the isopentyl or methyl groups and the fragmentation of the dioxolane ring.

Table 1: Predicted Key Mass Fragments for 1,3-Dioxolane, 2-isopentyl-2-methyl- in GC-MS Analysis

Mass-to-Charge Ratio (m/z)Proposed Fragment IonStructural Origin
143[M - CH₃]⁺Loss of the methyl group from the C2 position.
101[C₅H₉O₂]⁺Cleavage of the isopentyl side chain, leaving the methyl-dioxolane cation.
87[M - C₅H₁₁]⁺Loss of the isopentyl group.
71[C₅H₁₁]⁺Isopentyl cation.
43[C₃H₇]⁺Fragment from the isopentyl chain (isopropyl cation).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. It relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. vscht.cz For 1,3-Dioxolane, 2-isopentyl-2-methyl-, IR spectroscopy is invaluable for confirming its molecular structure by identifying its characteristic functional groups.

Vibrational Band Assignments for Functional Groups and Molecular Structure Confirmation

The IR spectrum of 1,3-Dioxolane, 2-isopentyl-2-methyl- is dominated by absorptions arising from the vibrations of its alkane-like (isopentyl and methyl) and cyclic ether (dioxolane) components. The key functional groups and their expected vibrational frequencies are detailed below:

C-H Stretching Vibrations: The isopentyl and methyl groups contain numerous C-H bonds. The stretching vibrations of these sp³-hybridized C-H bonds are expected to produce strong absorption bands in the 2850-3000 cm⁻¹ region. scirp.org Asymmetric stretches typically appear at higher wavenumbers (2950-2975 cm⁻¹) than symmetric stretches (2850-2875 cm⁻¹).

C-H Bending Vibrations: The bending (deformation) vibrations of the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ range. A characteristic band for the methyl group umbrella deformation is expected around 1375 cm⁻¹. vscht.cz

C-O-C Stretching Vibrations: The most diagnostic feature for the dioxolane ring is the strong absorption bands associated with the C-O-C (cyclic ether) linkages. These typically appear in the 1000-1250 cm⁻¹ region. Due to the cyclic structure, multiple strong bands corresponding to asymmetric and symmetric C-O-C stretching modes are expected, which is a key signature for confirming the presence of the dioxolane ring system. nist.govnist.gov

The absence of strong absorptions in other regions, such as the O-H stretching region (~3200-3600 cm⁻¹) or the C=O stretching region (~1650-1750 cm⁻¹), confirms the absence of hydroxyl or carbonyl impurities, respectively.

Table 2: Vibrational Band Assignments for 1,3-Dioxolane, 2-isopentyl-2-methyl-

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
2965 - 2950Strongνₐₛ(C-H)CH₃ in Isopentyl/Methyl
2930 - 2915Strongνₐₛ(C-H)CH₂ in Isopentyl/Ring
2875 - 2860Mediumνₛ(C-H)CH₃ in Isopentyl/Methyl
1470 - 1455Mediumδ(C-H)CH₂ and CH₃ Bending (Scissoring)
1380 - 1370Mediumδₛ(C-H)CH₃ Symmetric Bending (Umbrella)
1250 - 1000Strong, Multiple Bandsν(C-O-C)Asymmetric & Symmetric Stretching

ν = stretching; δ = bending; as = asymmetric; s = symmetric

Analysis of Intermolecular Interactions via FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly sensitive to changes in a molecule's environment, making it an excellent tool for studying intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov Although 1,3-Dioxolane, 2-isopentyl-2-methyl- cannot act as a hydrogen bond donor, the two oxygen atoms in the dioxolane ring possess lone pairs of electrons, allowing the molecule to function as a hydrogen bond acceptor.

When 1,3-Dioxolane, 2-isopentyl-2-methyl- is mixed with a proton-donating solvent, such as methanol (B129727) or water, hydrogen bonds can form between the solvent's hydroxyl group (O-H) and the dioxolane's oxygen atoms (O-H···O). This interaction can be observed through distinct changes in the FT-IR spectrum:

Shift in the Donor's O-H Stretch: In the spectrum of the proton donor (e.g., methanol), the sharp absorption band of the "free" O-H stretching vibration (typically ~3600-3650 cm⁻¹) will decrease in intensity. Concurrently, a new, broad, and red-shifted (lower frequency) absorption band will appear, usually between 3200-3500 cm⁻¹. researchgate.net The broadening and shifting of this band are characteristic indicators of hydrogen bond formation, with the magnitude of the shift correlating to the strength of the interaction.

Shift in the Acceptor's C-O-C Stretches: The formation of a hydrogen bond perturbs the electron density around the oxygen atoms of the dioxolane ring. This perturbation affects the vibrational frequencies of the adjacent C-O bonds. Consequently, the strong C-O-C stretching bands of 1,3-Dioxolane, 2-isopentyl-2-methyl- (in the 1000-1250 cm⁻¹ region) are expected to exhibit a slight blue shift (to higher frequency) upon hydrogen bonding. researchgate.net

By systematically varying the concentration of the proton donor and observing these spectral changes, FT-IR can be used to quantitatively study the thermodynamics and stoichiometry of the intermolecular complexes formed by 1,3-Dioxolane, 2-isopentyl-2-methyl-. shu.ac.ukresearchgate.net

Theoretical and Computational Chemistry Studies of 1,3 Dioxolane, 2 Isopentyl 2 Methyl

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1,3-Dioxolane (B20135), 2-isopentyl-2-methyl-, DFT calculations would typically involve the following analyses:

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in different environments (e.g., in a solvent or in aggregate form).

Force Field Development and Validation for 1,3-Dioxolane Systems

The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the underlying empirical force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. wikipedia.orglibretexts.org For 1,3-dioxolane systems, including 2-isopentyl-2-methyl-1,3-dioxolane, the development of an accurate force field is crucial for simulating their conformational behavior, thermodynamic properties, and interactions with other molecules.

Force fields are generally categorized into different classes, with Class I and Class II being the most common for organic molecules. nih.gov Class I force fields, such as AMBER, GAFF, and OPLS, use a simpler potential energy function that includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov Class II force fields, like PCFF, incorporate more complex potential energy functions with cross-terms that account for the coupling between different internal coordinates, such as bond-angle and bond-bond interactions. nih.gov

The development of a force field for 1,3-dioxolane systems involves a meticulous parameterization process. This process typically relies on fitting the force field parameters to reproduce high-level quantum mechanics (QM) calculations and experimental data. wikipedia.org For instance, bond stretching and angle bending parameters are often derived from the QM potential energy surface around the equilibrium geometry. Torsional parameters, which are critical for describing the conformational preferences of the flexible 1,3-dioxolane ring, are determined by fitting to QM-calculated rotational energy profiles. Non-bonded parameters, such as atomic partial charges and Lennard-Jones parameters, are often optimized to reproduce experimental properties like heats of vaporization and liquid densities. hufocw.org

A key challenge in parameterizing 1,3-dioxolane systems is accurately capturing the conformational behavior of the five-membered ring, which undergoes pseudorotation. This requires a well-balanced set of torsional parameters. Recent approaches have utilized automated QM-to-MM (Quantum Mechanics to Molecular Mechanics) mapping protocols to derive these parameters, which can significantly streamline the development process.

Once a force field is developed, it must be rigorously validated. Validation for 1,3-dioxolane systems would involve a series of MD simulations to assess the force field's ability to reproduce a range of experimental observables. libretexts.org This includes structural properties, such as bond lengths, bond angles, and ring conformation, which can be compared with data from X-ray crystallography or NMR spectroscopy. ijpsr.com Thermodynamic properties, such as density, heat of vaporization, and free energies of solvation, are also critical validation targets. Dynamic properties, like diffusion coefficients and viscosity, can also be used to assess the quality of the force field. The validation process ensures that the developed force field is reliable and can be used to make accurate predictions about the behavior of 1,3-dioxolane systems in different environments. libretexts.org

Table 1: Representative Potential Energy Terms in a Class I Force Field for 1,3-Dioxolane Systems

Interaction TermFunctional FormDescription
Bond StretchingRepresents the energy required to stretch or compress a bond from its equilibrium length ().
Angle BendingDescribes the energy associated with deforming a bond angle from its equilibrium value ().
Torsional AngleModels the energy barrier for rotation around a chemical bond.
van der WaalsAccounts for short-range repulsive and long-range attractive forces between non-bonded atoms.
ElectrostaticRepresents the Coulombic interaction between atomic partial charges ().

This table is interactive. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure of a series of compounds to their biological activity or a specific physicochemical property. wikipedia.orglibretexts.org These models are built on the principle that the activity of a molecule is a function of its structural features. For 1,3-dioxolane derivatives, QSAR studies can be instrumental in predicting their biological activities and guiding the design of new compounds with desired properties.

The development of a QSAR model involves several key steps:

Data Set Selection: A dataset of molecules with known activities is required. For 1,3-dioxolane systems, this would involve a series of derivatives with varying substituents at different positions of the dioxolane ring.

Descriptor Calculation: A large number of numerical descriptors that represent the structural features of the molecules are calculated.

Variable Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the activity being modeled.

Model Building: A mathematical model is constructed using the selected descriptors to predict the activity of the compounds.

Model Validation: The predictive power of the model is rigorously assessed to ensure its reliability.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. ucsb.edu These descriptors are numerical values that encode different aspects of a molecule's structure and can be broadly classified into several categories. For a molecule like 1,3-dioxolane, 2-isopentyl-2-methyl-, a wide array of descriptors can be calculated to build predictive models.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include:

Molecular Weight: The total mass of the molecule.

Atom Counts and Bond Counts: The number of specific atoms or types of bonds.

Connectivity Indices (e.g., Randić index): These reflect the degree of branching in the molecule.

Topological Polar Surface Area (TPSA): This is calculated from the sum of the surface areas of polar atoms and is related to a molecule's ability to permeate cell membranes. hufocw.org

Geometric Descriptors: These descriptors are based on the 3D structure of the molecule and provide information about its size, shape, and surface area. Examples include:

Molecular Volume and Surface Area: These describe the steric bulk of the molecule.

Moments of Inertia: These relate to the mass distribution within the molecule.

Shadow Indices: These are projections of the molecular shape onto different planes.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are crucial for understanding its reactivity and interactions with biological targets. ucsb.edu They are often calculated using quantum chemical methods. ucsb.edu Examples include:

Partial Atomic Charges: The distribution of charge within the molecule.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) energy is related to the molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy is related to its ability to accept electrons. ucsb.edu

Hybrid or Physicochemical Descriptors: This category includes descriptors that are related to the bulk properties of the molecule, often derived from a combination of structural features. Examples include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity.

Molar Refractivity: Related to the molecule's polarizability and volume.

Number of Hydrogen Bond Donors and Acceptors: These are important for intermolecular interactions.

In the context of 1,3-dioxolane derivatives, the choice of descriptors would depend on the specific activity being modeled. For instance, if the goal is to predict the interaction of these compounds with a biological receptor, descriptors related to shape, electrostatics, and lipophilicity would likely be important. A QSAR study on a series of 1,3-dioxoisoindoline-4-aminoquinolines, for example, identified descriptors such as ATSC5i (a 2D autocorrelation descriptor), GATS8p (a Geary autocorrelation descriptor), minHBint3 and minHBint5 (representing the minimum E-state for a C-O bond and a H-bond donor), MLFER_A (related to the molecule's hydrogen bonding acidity), and a topological shape descriptor as being important for their antiplasmodial activity. nih.gov The exploration of a diverse set of these descriptors is a critical step in developing a predictive QSAR model for 1,3-dioxolane systems.

Table 2: Categories of Molecular Descriptors for QSAR Studies of 1,3-Dioxolane Derivatives

Descriptor CategoryExamplesInformation Encoded
TopologicalMolecular Weight, Connectivity Indices, TPSAAtomic connectivity, branching, and polarity.
GeometricMolecular Volume, Surface Area, Moments of Inertia3D shape, size, and steric properties.
ElectronicPartial Charges, Dipole Moment, HOMO/LUMO EnergiesCharge distribution, polarity, and chemical reactivity. ucsb.edu
PhysicochemicalLogP, Molar Refractivity, H-bond Donors/AcceptorsLipophilicity, polarizability, and intermolecular interaction potential.

This table is interactive. You can sort and filter the data.

Advanced Applications and Derivatization in Academic Synthetic Methodologies

Role as a Protecting Group in Complex Molecule Synthesis

The primary and most widespread application of the 1,3-dioxolane (B20135) group is the protection of carbonyl functionalities. wikipedia.org In the context of multi-step synthesis, the temporary masking of a reactive aldehyde or ketone is crucial to prevent unwanted side reactions while other parts of a molecule are being manipulated. libretexts.org

Protection of Carbonyl Functions in Multi-Step Syntheses

1,3-Dioxolane, 2-isopentyl-2-methyl- is synthesized by the acid-catalyzed reaction of 5-methyl-2-hexanone (B1664664) with ethylene (B1197577) glycol. wikipedia.org This transformation converts the reactive electrophilic carbonyl carbon into a far less reactive ketal structure. The resulting dioxolane is exceptionally stable under a wide range of conditions, including exposure to strong bases, nucleophiles, hydrides, and organometallic reagents. organic-chemistry.org This stability allows for extensive chemical modifications to be performed on other functional groups within the molecule without affecting the masked ketone.

For instance, a molecule containing both the 1,3-Dioxolane, 2-isopentyl-2-methyl- moiety and an ester group can undergo selective reduction of the ester using lithium aluminum hydride without affecting the protected ketone. wikipedia.org Similarly, Grignard reagents can be used to react with other electrophilic centers in the molecule. The protection is typically reversed under aqueous acidic conditions, regenerating the original carbonyl group once its protection is no longer needed. youtube.comyoutube.com

Carbonyl CompoundTypical Protection ConditionsResulting DioxolaneReference
5-Methyl-2-hexanoneEthylene glycol, p-TsOH, Toluene, Dean-Stark1,3-Dioxolane, 2-isopentyl-2-methyl- chegg.com
CyclohexanoneEthylene glycol, p-TsOH, Heat1,4-Dioxaspiro[4.5]decane wikipedia.org
BenzaldehydeEthylene glycol, Acid catalyst2-Phenyl-1,3-dioxolane wikipedia.org
AcetophenoneEthylene glycol, N-hydroxybenzenesulfonamide, Et3N2-Methyl-2-phenyl-1,3-dioxolane researchgate.netresearchgate.net

Precursor for Advanced Organic Building Blocks

Beyond its protective role, the 1,3-Dioxolane, 2-isopentyl-2-methyl- structure can function as a stable precursor to reactive synthons, enabling the controlled introduction of specific molecular fragments.

Generation of Methyl Vinyl Ketone Equivalents and Related Synthons

A synthon is an idealized fragment in retrosynthetic analysis that corresponds to a real-world synthetic equivalent. While 1,3-Dioxolane, 2-isopentyl-2-methyl- is not a direct equivalent of methyl vinyl ketone (MVK), the 1,3-dioxolane framework is central to forming synthons for MVK and other important building blocks. For example, 2-(2-bromoethyl)-2-methyl-1,3-dioxolane is a well-established synthetic equivalent for the MVK homoenolate synthon.

In this context, 1,3-Dioxolane, 2-isopentyl-2-methyl- acts as a stable, non-reactive synthon for the isopentyl methyl ketone moiety. It allows this specific ketone structure to be carried through multiple synthetic steps where the free carbonyl would otherwise react, for instance, in the presence of strongly basic organolithium or Grignard reagents. Once the molecular backbone is assembled, acidic hydrolysis releases the isopentyl methyl ketone functionality at the desired position.

1,3-Dioxolane DerivativeRepresents Synthon ForApplicationReference
1,3-Dioxolane, 2-isopentyl-2-methyl-Isopentyl methyl ketoneMasked ketone for use with organometallics libretexts.org
2-(2-Bromoethyl)-2-methyl-1,3-dioxolaneMethyl vinyl ketone (homoenolate)Michael additions, annulations
2-Lithio-1,3-dioxolane (from 2-H derivative)Formyl anionNucleophilic acylation organic-chemistry.org

Use in Stereoselective Synthesis as a Chiral Auxiliary or Precursor to Chiral Centers

While 1,3-Dioxolane, 2-isopentyl-2-methyl- derived from achiral ethylene glycol is itself achiral, the dioxolane structure is a powerful tool in stereoselective synthesis when formed from chiral diols. acs.org By reacting 5-methyl-2-hexanone with a C₂-symmetric chiral diol, such as (2R,3R)-butanediol or (2S,3S)-butanediol, a chiral ketal is formed. This chiral dioxolane then acts as a chiral auxiliary, directing the stereochemical outcome of reactions at nearby sites on the molecule. mdpi.com

The chiral environment created by the auxiliary can influence the facial selectivity of additions to other parts of the molecule, leading to the formation of new stereocenters with high diastereoselectivity. mdpi.com After the stereoselective transformation is complete, the auxiliary can be removed by hydrolysis, revealing the original ketone and leaving behind the newly created chiral center in the product. This strategy is fundamental to the asymmetric synthesis of complex molecules where precise control of stereochemistry is paramount. researchgate.net

Chiral DiolResulting Chiral Acetal/KetalApplication in Asymmetric SynthesisReference
(2R,3R)-ButanediolChiral 4,5-dimethyl-1,3-dioxolaneAsymmetric aldol reactions, alkylations acs.org
(R,R)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin)Chiral 4,5-diphenyl-1,3-dioxolaneDiastereoselective conjugate additions
(R)-1,3-ButanediolChiral 4-methyl-1,3-dioxaneAsymmetric Diels-Alder reactions

Intermediate in the Synthesis of Natural Products or their Analogues (e.g., Taxoids, Epicedrol)

The synthesis of exceptionally complex natural products like Taxol (paclitaxel) and its analogues (taxoids) requires a sophisticated and lengthy sequence of reactions, where protecting group strategy is paramount. researchgate.net While seminal total syntheses of Taxol by research groups such as Holton and Nicolaou did not specifically report the use of 1,3-Dioxolane, 2-isopentyl-2-methyl-, they relied heavily on the underlying principles of carbonyl and hydroxyl protection. wikipedia.orgwikipedia.org These syntheses employed various protecting groups, including silyl ethers and cyclic carbonates, to mask reactive sites during the intricate assembly of the tetracyclic core and the attachment of the side chain. nih.govyoutube.com

In the design of a synthesis for a novel taxoid analogue, a robust ketal protecting group like 1,3-Dioxolane, 2-isopentyl-2-methyl- would be an invaluable tool. It could be used to mask a ketone on the taxane core while sensitive transformations, such as organometallic additions to other carbonyls or the manipulation of base-sensitive functional groups, are carried out elsewhere on the molecule. The stability of the dioxolane to basic and nucleophilic conditions, combined with its clean removal under mild acid, makes it an ideal choice for such a demanding synthetic context. The strategic use of such protection is a cornerstone of building complex molecular architectures like those found in taxoids.

Protecting Group TypeExample from Taxol SynthesesFunctionReference
Silyl EtherTriethylsilyl (TES)Protection of secondary hydroxyl groups wikipedia.org
Silyl Ethertert-Butyldimethylsilyl (TBS)Protection of hydroxyl groups nih.gov
Carbonate EsterCyclic CarbonateProtection of 1,2- or 1,3-diols wikipedia.orgwikipedia.org
Benzyl EtherBenzyl (Bn)Protection of a secondary alcohol wikipedia.org

Development of Novel Solvents and Reaction Media in Academic Research

The pursuit of sustainable chemical processes has led academic research to explore innovative solvent systems that are not only effective but also environmentally benign. Within this context, 1,3-dioxolane and its derivatives have garnered attention as potential "green solvents."

Exploration of 1,3-Dioxolane as a "Green Solvent" or Co-solvent in Bioprocesses

The principles of green chemistry encourage the use of solvents that are derived from renewable resources, have low toxicity, and are biodegradable. 1,3-Dioxolane and its substituted analogues are being investigated as promising green solvents due to their favorable properties. While specific research on 2-isopentyl-2-methyl-1,3-dioxolane in bioprocesses is not extensively documented, the broader class of 1,3-dioxolanes has shown potential.

Recent studies have highlighted the use of binary mixtures of green solvents, including 1,3-dioxolane (DOL), as viable alternatives to more toxic solvents like N,N-dimethylformamide (DMF) in solid-phase peptide synthesis (SPPS), a process with applications in biotechnology. For instance, a mixture of dimethyl sulfoxide (DMSO) and 1,3-dioxolane has been identified as a less toxic solvent alternative that maintains similar polarity and viscosity profiles to DMF. bachem.com This suggests that tailored solvent mixtures containing 1,3-dioxolane derivatives could find application in various bioprocesses where solvent properties are critical.

Furthermore, the synthesis of chiral diols, which are valuable building blocks in the pharmaceutical and chemical industries, has been demonstrated in a chemoenzymatic cascade using the potentially biobased solvent cyclopentyl methyl ether, which shares structural similarities with substituted dioxolanes. This process can be followed by the conversion to dioxolanes in the same organic solvent, eliminating the need for complex solvent changes. nih.govrwth-aachen.de This highlights the compatibility of dioxolane-like structures with biocatalytic steps.

The table below summarizes some green solvents and their potential applications, contextualizing the role of 1,3-dioxolanes.

Green Solvent/SystemPotential Bioprocess ApplicationKey Advantages
1,3-Dioxolane (in binary mixture with DMSO)Solid-Phase Peptide Synthesis (SPPS)Reduced toxicity compared to DMF, similar physicochemical properties. bachem.com
Cyclopentyl Methyl Ether (CPME)Chemoenzymatic cascades for chiral diol synthesisBiobased potential, enables integrated bio- and chemocatalysis. nih.govrwth-aachen.de
2-Methyltetrahydrofuran (2-MeTHF)Active Pharmaceutical Ingredient (API) synthesisDerived from renewable resources, lower environmental impact. nih.gov

While direct studies on 2-isopentyl-2-methyl-1,3-dioxolane are limited, the favorable characteristics of the 1,3-dioxolane scaffold suggest its potential as a green solvent or co-solvent in various bioprocesses, warranting further investigation.

Evaluation in Process Intensification Methodologies

Process intensification (PI) in chemical engineering aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of 1,3-dioxolanes, including 2-isopentyl-2-methyl-1,3-dioxolane, reactive distillation (RD) is a prime example of a process intensification methodology.

Reactive distillation combines chemical reaction and separation in a single unit, which can lead to significant advantages such as reduced capital investment, lower energy consumption, and increased product selectivity, particularly for equilibrium-limited reactions like acetalization. medium.com The formation of 2-isopentyl-2-methyl-1,3-dioxolane from 3-methyl-2-pentanone and ethylene glycol is a reversible reaction that benefits from the continuous removal of water, a by-product, which is effectively achieved in a reactive distillation column.

Academic research has focused on developing systematic methodologies for the design of intensified processes. For instance, a methodology has been applied for the intensification of a process to produce 2-methyl-1,3-dioxolane and 4-ethyl-2-methyl-1,3-dioxolane, demonstrating the conversion of a conventional flowsheet into an intensified reactive distillation process. researchgate.net Such methodologies are directly applicable to the synthesis of other alkyl-substituted dioxolanes.

Advanced reactive distillation technologies that could be applied to the synthesis of 2-isopentyl-2-methyl-1,3-dioxolane include:

Catalytic Cyclic Distillation (CCD): This approach introduces a periodic operation that can enhance separation efficiency and throughput. medium.commanchester.ac.uk

Reactive Dividing-Wall Columns (R-DWC): These columns can separate multi-component mixtures in a single unit, further reducing equipment and energy costs.

The table below outlines various process intensification techniques and their relevance to the synthesis of 1,3-dioxolanes.

Process Intensification TechniqueDescriptionRelevance to 2-isopentyl-2-methyl-1,3-dioxolane Synthesis
Reactive Distillation (RD)Combines reaction and distillation in a single unit. medium.comOvercomes equilibrium limitations by continuously removing water, increasing yield and efficiency.
Catalytic Cyclic Distillation (CCD)Employs periodic operation to improve separation performance. medium.commanchester.ac.ukCan lead to higher throughput and energy savings compared to conventional reactive distillation.
Reactive Dividing-Wall Column (R-DWC)Integrates multiple separation steps into a single shell.Potentially allows for the simultaneous synthesis and purification of the product from reactants and by-products.

The application of these process intensification methodologies can lead to more sustainable and economically viable production of 2-isopentyl-2-methyl-1,3-dioxolane.

Investigation in Flavor Chemistry and Aroma Research (Focusing on Chemical Identification and OAVs)

Substituted 1,3-dioxolanes are known to possess distinct organoleptic properties and are of interest in the flavor and fragrance industry. The chemical structure of 2-isopentyl-2-methyl-1,3-dioxolane suggests it would have a characteristic aroma profile.

The table below presents a compilation of aroma descriptors for various substituted 1,3-dioxolanes and related compounds, which can help in postulating the likely sensory profile of 2-isopentyl-2-methyl-1,3-dioxolane.

CompoundAroma Descriptor(s)
2-Ethyl-4-methyl-1,3-dioxolaneMedicinal sweet, sickeningly sweet researchgate.net
2,2,4-Trimethyl-1,3-dioxolaneEarthy, green, potato foodb.ca
Isoamyl isobutyrate (structurally related ester)Fruity thegoodscentscompany.com
5-Methyl-2-phenyl-2-hexenal (structurally related aldehyde)Creamy, cocoa, chocolatey

Given the presence of the isopentyl group, which is often associated with fruity and banana-like notes (as in isoamyl acetate), and the methyl group on the dioxolane ring, it can be hypothesized that 2-isopentyl-2-methyl-1,3-dioxolane would possess a complex aroma with fruity and possibly sweet or ethereal notes. The precise characterization of its odor profile and the determination of its odor threshold and OAV would require dedicated sensory analysis and analytical chemistry studies.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to 1,3-Dioxolane (B20135) Chemistry

The principal contribution of 1,3-Dioxolane, 2-isopentyl-2-methyl- to the field is as a representative of 2,2-disubstituted ketals, a class of compounds widely used as protecting groups for ketones and aldehydes in organic synthesis. nih.govwikipedia.org The synthesis of such compounds is typically achieved through the acid-catalyzed ketalization of a ketone—in this case, 5-methyl-2-hexanone (B1664664)—with ethylene (B1197577) glycol. wikipedia.org The isopentyl and methyl groups at the C2 position provide specific steric and electronic characteristics that influence the compound's stability, reactivity, and physical properties. While no unique biological activities have been ascribed specifically to this molecule in academic literature, related 1,3-dioxolane derivatives have been investigated for a range of bioactivities, including as modulators for multidrug resistance. nih.govnih.gov

Unexplored Avenues in the Synthesis and Reactivity of 1,3-Dioxolane, 2-isopentyl-2-methyl-

Significant opportunities exist for exploring novel synthetic methodologies and probing the reactivity of this specific dioxolane.

Synthesis: Beyond the conventional acid catalysis, alternative synthetic strategies could offer improvements in yield, efficiency, and environmental impact. Research could focus on:

Heterogeneous Catalysis: Employing solid acid catalysts like Montmorillonite K10 or zeolites could simplify purification and catalyst recovery. nih.gov

Mild Reaction Conditions: The use of catalysts such as scandium(III) triflate or methods involving trimethyl orthoformate (TMOF) as a dehydrating agent could enable the synthesis to proceed under milder conditions, preserving sensitive functional groups on more complex analogues. nih.govorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis could offer enhanced control over reaction parameters, leading to higher purity and scalability.

Reactivity: The reactivity profile of 1,3-Dioxolane, 2-isopentyl-2-methyl- is largely inferred from the general behavior of ketals. thieme-connect.de Specific areas for future investigation include:

Hydrolytic Stability: A quantitative study of its stability across a wide pH range would be valuable for its application as a protecting group, determining the precise conditions required for its cleavage.

Reductive Ring Opening: Investigating its reaction with various reducing agents (e.g., diisobutylaluminium hydride, silanes) could lead to the stereoselective formation of valuable mono-protected 1,3-diols.

Lewis Acid-Mediated Reactions: Exploring reactions with a range of Lewis acids could uncover novel rearrangement pathways or C-C bond-forming reactions involving the dioxolane ring acting as a latent electrophile. nih.gov

Table 1: Proposed Future Research in Synthesis and Reactivity

Research Area Focus Potential Outcome
Synthesis Development of green catalytic methods (e.g., solid acids, flow chemistry). More efficient, scalable, and environmentally benign synthetic routes.
Reactivity Quantitative analysis of hydrolytic stability and kinetics. Precise data for its application as a chemical protecting group.
Reactivity Stereoselective ring-opening reactions. Access to chiral building blocks for asymmetric synthesis.

| Reactivity | Lewis acid-catalyzed rearrangements and bond formations. | Discovery of novel chemical transformations and molecular scaffolds. |

Potential for Further Theoretical and Computational Investigations

Computational chemistry offers powerful tools to predict and understand the properties of 1,3-Dioxolane, 2-isopentyl-2-methyl- at a molecular level. researchgate.net Such studies could precede and guide experimental work, saving significant time and resources.

Key areas for computational investigation include:

Conformational Analysis: The 1,3-dioxolane ring exists in an envelope or twist conformation. acs.org A detailed study of the conformational preferences of the ring and the rotational barriers of the isopentyl and methyl substituents would provide fundamental insights into its structure and steric profile.

Spectroscopic Prediction: Quantum chemical calculations can predict spectroscopic data (e.g., ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies). researchgate.net These predictions would be invaluable for confirming the structure of newly synthesized material and for interpreting experimental spectra.

Reaction Mechanism Modeling: Density Functional Theory (DFT) calculations could be used to model the transition states and reaction pathways for hydrolysis, ring-opening, and other reactions, providing a deeper understanding of its reactivity.

Table 2: Suggested Theoretical and Computational Studies

Investigation Type Methodologies Objective
Structural Analysis Ab initio, DFT Determine the lowest energy conformers and rotational energy barriers.
Spectroscopic Prediction GIAO-DFT Predict NMR and IR spectra to aid in experimental characterization.

| Mechanistic Studies | Transition State Theory, IRC | Elucidate the mechanisms of key reactions, such as acid-catalyzed hydrolysis. |

Future Directions in Advanced Spectroscopic Characterization and Methodological Applications

A comprehensive characterization of 1,3-Dioxolane, 2-isopentyl-2-methyl- using modern spectroscopic techniques is essential for establishing a complete and accurate profile of the compound. wisdomlib.org

Future work should include:

Multinuclear and 2D NMR Spectroscopy: While standard ¹H and ¹³C NMR are foundational, advanced techniques such as COSY, HSQC, and HMBC would enable unambiguous assignment of all signals, which is crucial for structural verification and for studying its interactions with other molecules.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm its elemental composition. Tandem MS/MS studies could elucidate its fragmentation patterns, providing a characteristic fingerprint for its identification in complex mixtures.

Vibrational Spectroscopy: A detailed analysis of its Infrared (IR) and Raman spectra, supported by computational predictions, would provide a complete picture of its vibrational modes. mdpi.commdpi.com

Electrochemical Analysis: Techniques like electrochemical impedance spectroscopy (EIS) could be used to study its properties at interfaces, which may reveal potential applications in materials science or sensor technology. acs.org

By pursuing these unexplored avenues, the scientific community can move 1,3-Dioxolane, 2-isopentyl-2-methyl- from a compound of passive interest to a subject of active and insightful chemical research, thereby contributing valuable knowledge to the broader field of heterocyclic chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.